molecular formula C20H16BrN3O4 B5272347 methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate

methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate

Cat. No.: B5272347
M. Wt: 442.3 g/mol
InChI Key: IXDVXRPZOKJUSB-QPEQYQDCSA-N
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Description

Methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate is a complex organic compound that features a benzimidazole core, a brominated phenoxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved through cyclization reactions involving o-phenylenediamine and appropriate aldehydes or carboxylic acids.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzimidazole core and other functional groups can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The ethenyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-methoxybenzoate: Shares the brominated phenoxy group but lacks the benzimidazole core and cyano group.

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents on the phenoxy group or ethenyl group.

Uniqueness

Methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4/c1-26-14-4-5-16-17(9-14)24-20(23-16)13(10-22)7-12-3-6-18(15(21)8-12)28-11-19(25)27-2/h3-9H,11H2,1-2H3,(H,23,24)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDVXRPZOKJUSB-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC(=O)OC)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC(=O)OC)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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